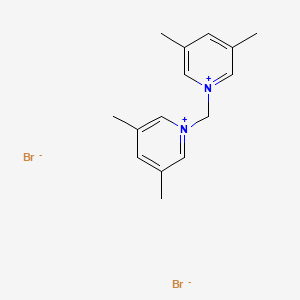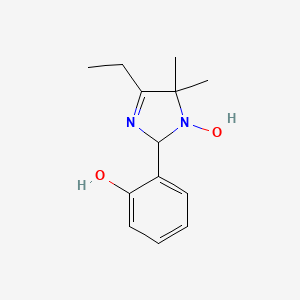
N-(3-chlorophenyl)-2-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(phenylthio)propanamide, also known as CPTP, is a chemical compound that has been extensively studied in scientific research. This compound is a member of the amide family and is commonly used as a reagent in organic synthesis. CPTP has also been shown to have a wide range of biological activities, making it an important tool in the study of various biochemical and physiological processes.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-(phenylthio)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, N-(3-chlorophenyl)-2-(phenylthio)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition of COX-2 activity is thought to be responsible for the anti-inflammatory and analgesic effects of N-(3-chlorophenyl)-2-(phenylthio)propanamide.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(phenylthio)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(3-chlorophenyl)-2-(phenylthio)propanamide has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve glucose metabolism and reduce insulin resistance, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
One advantage of using N-(3-chlorophenyl)-2-(phenylthio)propanamide in laboratory experiments is its relatively low cost and easy availability. It is also a stable compound that can be stored for long periods of time without degradation. However, one limitation of using N-(3-chlorophenyl)-2-(phenylthio)propanamide is its potential toxicity, which can vary depending on the dose and duration of exposure. Careful consideration should be given to the appropriate dose and duration of exposure when using N-(3-chlorophenyl)-2-(phenylthio)propanamide in laboratory experiments.
未来方向
There are many potential future directions for research on N-(3-chlorophenyl)-2-(phenylthio)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-chlorophenyl)-2-(phenylthio)propanamide has been shown to have neuroprotective effects and may be able to slow or halt the progression of these diseases. Another area of interest is the development of new synthesis methods for N-(3-chlorophenyl)-2-(phenylthio)propanamide that are more efficient and environmentally friendly. Finally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(phenylthio)propanamide and its potential use in the treatment of various diseases.
合成方法
The synthesis of N-(3-chlorophenyl)-2-(phenylthio)propanamide involves the reaction of 3-chlorobenzoyl chloride with thiophenol in the presence of a base such as triethylamine. The resulting product is then treated with 2-phenylpropanamide to yield N-(3-chlorophenyl)-2-(phenylthio)propanamide. This synthesis method has been widely used in the production of N-(3-chlorophenyl)-2-(phenylthio)propanamide for scientific research.
科学研究应用
N-(3-chlorophenyl)-2-(phenylthio)propanamide has been extensively studied for its potential use in the treatment of various diseases. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. N-(3-chlorophenyl)-2-(phenylthio)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZJISVKQJPNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(phenylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967906.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)
![ethyl 2-cyclohexyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B4967916.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)

